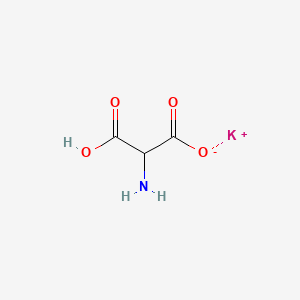
2-Aminomalonic Acid Monopotassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminomalonic Acid Monopotassium Salt is a derivative of 2-aminomalonic acid, which is an amino polycarboxylic acid. This compound is known for its zwitterionic character, similar to amino acids, making it a versatile ligand in various chemical reactions . It has applications in medicine, environmental technology, and chemistry due to its ability to form complexes with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomalonic Acid Monopotassium Salt typically involves the reaction of malonic acid with ammonia and bromine . The process can be summarized as follows:
Starting Materials: Malonic acid, ammonia, and bromine.
Reaction Conditions: The reaction is carried out in diethyl ether, followed by recrystallization from water to obtain the product as colorless blocks.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminomalonic Acid Monopotassium Salt undergoes various chemical reactions, including:
Decarboxylation: Catalyzed by serine hydroxymethyltransferase, resulting in the formation of glycine.
Complexation: Forms complexes with metal ions due to its nitrogen-containing moiety and carboxyl groups.
Common Reagents and Conditions
Decarboxylation: Requires serine hydroxymethyltransferase as a catalyst.
Complexation: Involves metal ions and can occur under various pH conditions due to the zwitterionic nature of the compound.
Major Products
Decarboxylation: Glycine.
Complexation: Metal ion complexes.
Applications De Recherche Scientifique
2-Aminomalonic Acid Monopotassium Salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Aminomalonic Acid Monopotassium Salt involves its ability to form complexes with metal ions. The nitrogen-containing moiety and carboxyl groups facilitate the binding of metal ions, making it an effective ligand in various chemical reactions . In biological systems, it can undergo decarboxylation catalyzed by serine hydroxymethyltransferase, resulting in the formation of glycine .
Comparaison Avec Des Composés Similaires
2-Aminomalonic Acid Monopotassium Salt can be compared with other amino polycarboxylic acids, such as:
Ethylenediaminetetraacetic Acid (EDTA): Known for its strong chelating properties and widespread use in various industries.
Diethylenetriamine Pentaacetate (DTPA): Used in medical imaging and as a chelating agent.
Triethylenetetramine (TETA): Employed in industrial applications for its ability to form stable complexes with metal ions.
The uniqueness of this compound lies in its zwitterionic character and the presence of two carboxyl groups, one of which can be decarboxylated to form a chiral center . This property makes it a versatile compound in both chemical and biological applications.
Propriétés
Formule moléculaire |
C3H4KNO4 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
potassium;2-amino-3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H5NO4.K/c4-1(2(5)6)3(7)8;/h1H,4H2,(H,5,6)(H,7,8);/q;+1/p-1 |
Clé InChI |
CKOXCZZUKNHFDJ-UHFFFAOYSA-M |
SMILES canonique |
C(C(=O)O)(C(=O)[O-])N.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Nitrofurfurylidene)hydrazino]acetic Acid; Nitrofurantoin Impurity](/img/structure/B13859333.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)

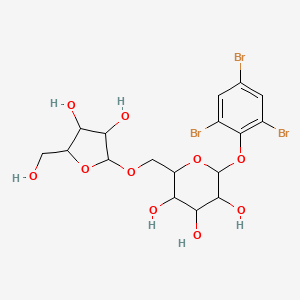
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
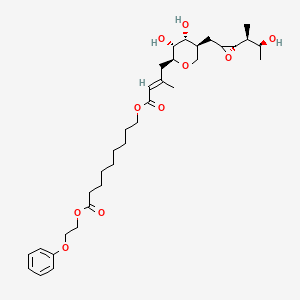
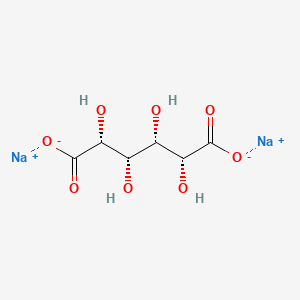
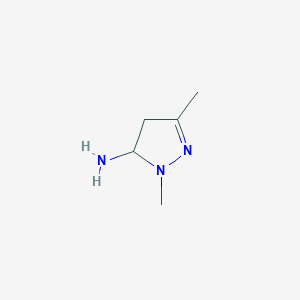
![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
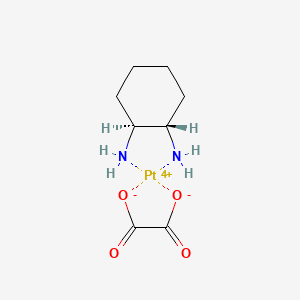
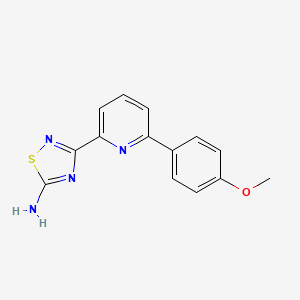
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)

